molecular formula C16H12N2O B189493 4,6-Diphenylpyrimidin-2-ol CAS No. 4120-05-2

4,6-Diphenylpyrimidin-2-ol

Cat. No. B189493
CAS RN: 4120-05-2
M. Wt: 248.28 g/mol
InChI Key: HVTASVIOKKMCLW-UHFFFAOYSA-N
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Description

4,6-Diphenylpyrimidin-2-ol is a compound that has been studied for its potential use in neurological disorders such as insomnia, anxiety, and epilepsy . It has been synthesized as a novel derivative in the quest for new benzodiazepine agonists with more selectivity and low adverse effects .


Synthesis Analysis

The synthesis of 4,6-Diphenylpyrimidin-2-ol involves the design and evaluation of novel derivatives. In one study, compound 2, 4-(2-(benzyloxy)phenyl)-6-(4-fluorophenyl)pyrimidin-2-ol, was found to be the most potent analogue in a radioligand binding assay .


Molecular Structure Analysis

The molecular formula of 4,6-Diphenylpyrimidin-2-ol is C16H12N2O . Its molecular weight is 248.28 g/mol . The InChI code is 1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Diphenylpyrimidin-2-ol include a molecular weight of 248.28 g/mol, a molecular formula of C16H12N2O, and an InChI code of 1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) .

Scientific Research Applications

1. Inhibition of Aurora kinase A in Cancer Research

  • Application Summary: 4,6-Diphenylpyrimidin-2-ol derivatives have been used in the development of anticancer chemotherapeutic agents. Specifically, these derivatives have been designed and synthesized to inhibit Aurora kinase A (AURKA), a protein that plays a key role in cell division and has been implicated in cancer progression .
  • Methods of Application: The derivatives were synthesized and their biological activities were determined by flow cytometry for cell cycle analysis and by immunoblot analysis for the detection of AURKA activity .
  • Results: One derivative, 2- (2-Amino-6- (2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol (derivative 12), was found to inhibit AURKA activity and reduce phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells. This derivative also caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .

2. Antimicrobial Activities

  • Application Summary: 4,6-Diphenylpyrimidin-2-ol derivatives have been synthesized and tested for their antimicrobial activities .
  • Methods of Application: The derivatives were synthesized through a two-step sequence of 4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-thione and subsequently S-alkylated with amines .
  • Results: All the synthesized compounds were screened against Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, methicillin-susceptible Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, and Candida albicans using the standard microbiological method. One compound exhibited moderate activities when compared with the standard drug ciprofloxacin and itraconazole .

3. Benzodiazepine Receptor Ligands

  • Application Summary: 4,6-Diphenylpyrimidin-2-ol derivatives have been synthesized as new benzodiazepine receptor ligands .

4. Regioselective O-functionalization

  • Application Summary: A facile one-step catalyst free methodology has been developed for the regioselective functionalization of 4,6-diphenylpyrimidin-2 (1H)-ones under mild conditions .
  • Methods of Application: Selectivity towards the O-regioisomer was achieved by using Cs2CO3 in DMF without use of any coupling reagents .
  • Results: A total of 14 regioselective O-alkylated 4,6-diphenylpyrimidines were synthesized in 81–91% yield .

5. Benzodiazepine Receptor Ligands

  • Application Summary: 4,6-Diphenylpyrimidin-2-ol derivatives have been synthesized as new benzodiazepine receptor ligands .

6. Regioselective O-functionalization

  • Application Summary: A facile one-step catalyst free methodology has been developed for the regioselective functionalization of 4,6-diphenylpyrimidin-2 (1H)-ones under mild conditions .
  • Methods of Application: Selectivity towards the O-regioisomer was achieved by using Cs2CO3 in DMF without use of any coupling reagents .
  • Results: A total of 14 regioselective O-alkylated 4,6-diphenylpyrimidines were synthesized in 81–91% yield .

properties

IUPAC Name

4,6-diphenyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTASVIOKKMCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347208
Record name 4,6-diphenylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diphenylpyrimidin-2-ol

CAS RN

4120-05-2
Record name 4,6-diphenylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Khoramjouy, E Rezaee, A Khoshnevis, M Nazari… - Bioorganic …, 2021 - Elsevier
Benzodiazepines (BZDs) have been widely used in neurological disorders such as insomnia, anxiety, and epilepsy. The use of classical BZDs, eg, diazepam, has been limited due to …
Number of citations: 3 www.sciencedirect.com
L Hejazi, A Ebadi, Z Fakhar, M Nazari… - Chemistry & …, 2022 - Wiley Online Library
Soluble epoxide hydrolase enzyme (sEH) is one of the most promising and emerging targets to develop drugs for multiple disease indications, including hypertension, diabetes, stroke, …
Number of citations: 3 onlinelibrary.wiley.com
F Kayamba, T Malimabe, IK Ademola, OJ Pooe… - European Journal of …, 2021 - Elsevier
Presently, artemisinin-based combination therapy (ACT) is the first-line therapy of Plasmodium falciparum malaria. With the emergence of malaria parasites that are resistant to ACT, …
Number of citations: 26 www.sciencedirect.com
F Kayamba - 2021 - ukzn-dspace.ukzn.ac.za
Malaria continues to be a fundamental health threat worldwide due to the rise of resistance in frontline medications, including artemisinin-based combination therapy (ACT). The …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
M Khoramjouy, N Zarepishe, E Rezaee… - Iranian Journal of …, 2021 - ncbi.nlm.nih.gov
Benzodiazepines (BZD) are among the main classes of tranquilizing drugs, bearing much less toxicity compared to other drugs acting on the CNS. Considering the pharmacophore …
Number of citations: 1 www.ncbi.nlm.nih.gov
E Rezaee, F Ahmadi, M Shabaninia, M Khoramjouy… - EXCLI …, 2023 - ncbi.nlm.nih.gov
Agonists of Benzodiazepine (BZD) receptor are exhaustively used in the control of muscle spasms, seizure, anxiety, and insomnia. BZDs have some unwanted effects; therefore, the …
Number of citations: 6 www.ncbi.nlm.nih.gov
A Lippa, MM Poe, JL Smith, X Jin, X Ping… - Pharmacology & …, 2022 - Elsevier
Positive allosteric modulators of γ-aminobutyric acid-A (GABA A ) receptors or GABAkines have been widely used medicines for over 70 years for anxiety, epilepsy, sleep, and other …
Number of citations: 41 www.sciencedirect.com

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